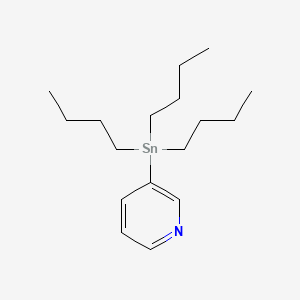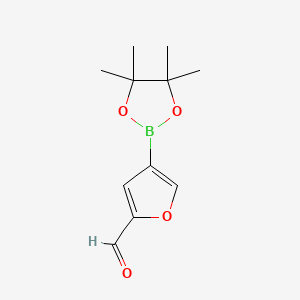
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Vue d'ensemble
Description
The compound is a derivative of furan-2-carbaldehyde with a boronic ester group attached. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a furan ring (a five-membered ring with oxygen) with a formyl group (-CHO) and a boronic ester group attached. The boronic ester group would contain a boron atom bonded to two oxygen atoms and a carbon atom, with the carbon being part of a tetramethyl group .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other boronic esters. These compounds are typically solids at room temperature and are sensitive to air .Applications De Recherche Scientifique
- Application : The compound “tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate” is used in organic synthesis .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the synthesis .
- Results or Outcomes : The specific outcomes would also depend on the context of the synthesis .
- Application : The crystal structure of “4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine” has been studied .
- Method of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .
- Application : Two phenylboronic ester derivatives, including one with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, have been synthesized .
- Method of Application : The compounds were synthesized in a laboratory setting, and their single crystals were grown from hexane and petroleum ether .
- Results or Outcomes : The successful synthesis of these compounds contributes to the field of organic chemistry, particularly in the area of boronic ester derivatives .
Scientific Field: Organic Chemistry
Scientific Field: Crystallography
Scientific Field: Organic Chemistry
- Application : The compound “tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate” is used in organic synthesis .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the synthesis .
- Results or Outcomes : The specific outcomes would also depend on the context of the synthesis .
- Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in the production of various materials .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the material production .
- Results or Outcomes : The specific outcomes would also depend on the context of the material production .
- Application : The crystal structure of “4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine” has been studied .
- Method of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .
Scientific Field: Organic Synthesis
Scientific Field: Material Science
Scientific Field: Crystallography
- Application : The compound “tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate” is used in organic synthesis .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the synthesis .
- Results or Outcomes : The specific outcomes would also depend on the context of the synthesis .
- Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in the production of various materials .
- Method of Application : This compound is typically used in a laboratory setting, and specific experimental procedures would depend on the context of the material production .
- Results or Outcomes : The specific outcomes would also depend on the context of the material production .
- Application : The crystal structure of “4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine” has been studied .
- Method of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .
Scientific Field: Organic Synthesis
Scientific Field: Material Science
Scientific Field: Crystallography
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-9(6-13)14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMDDZDHYKQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393530 | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
CAS RN |
846023-58-3 | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



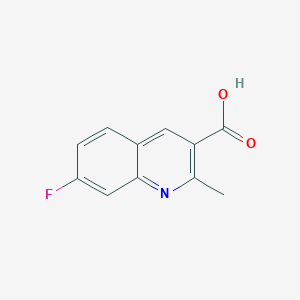
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
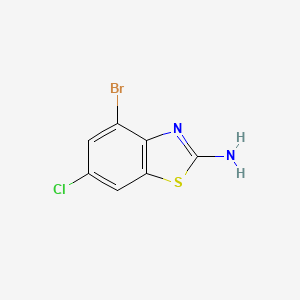
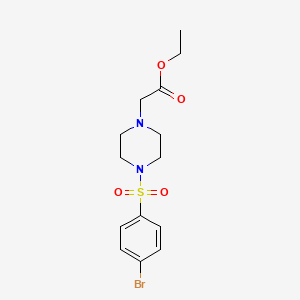
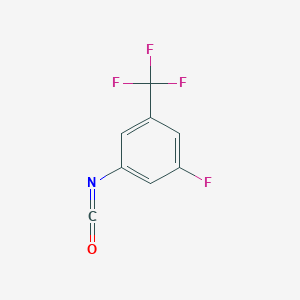
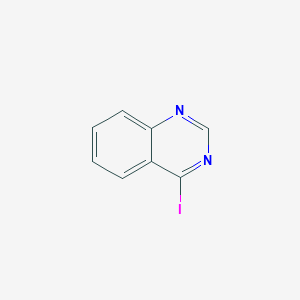
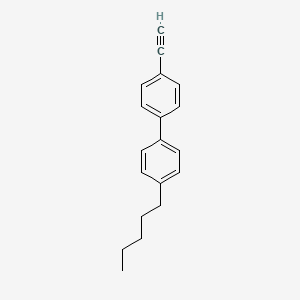
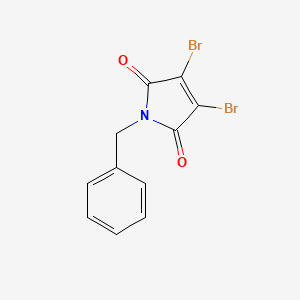
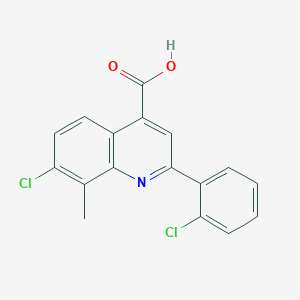
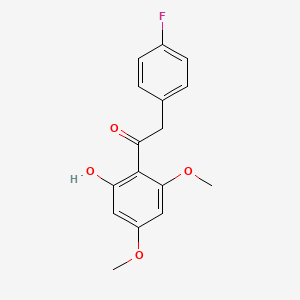
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
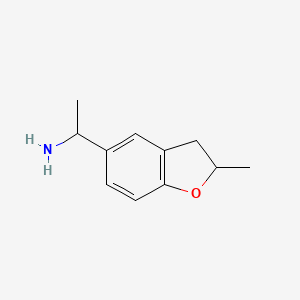
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)
